2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications . This compound features a unique structure that combines an indole moiety with a quinazolinone framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through a multi-step process involving the formation of the indole and quinazolinone moieties separately, followed by their coupling. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the indole derivative . The quinazolinone moiety can be synthesized through the Niementowski quinazolinone synthesis, which involves the fusion of a benzene ring with a pyrimidinone ring . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution reactions can replace existing functional groups with nucleophiles. Common reagents and conditions used in these reactions include methanesulfonic acid for indole synthesis and various oxidizing and reducing agents for modifying the compound’s functional groups
Scientific Research Applications
2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as inflammation, cell proliferation, and apoptosis . The quinazolinone framework contributes to the compound’s ability to inhibit enzymes and modulate signaling pathways, making it effective in various therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other indole and quinazolinone derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Quinazolin-2(1H)-one: Known for its antimicrobial and anticancer properties.
Azepinoindole: Synthesized through a multi-step process involving indole derivatives
Properties
Molecular Formula |
C25H18IN3O2 |
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Molecular Weight |
519.3 g/mol |
IUPAC Name |
2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4-one |
InChI |
InChI=1S/C25H18IN3O2/c1-28-23(27-21-12-11-17(26)13-20(21)24(28)30)14-19-18-9-5-6-10-22(18)29(25(19)31)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3/b19-14- |
InChI Key |
ZTSQZXRYVAOQSM-RGEXLXHISA-N |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C\3/C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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